
2,4,6-Trichlorophenyl Formate
Übersicht
Beschreibung
2,4,6-Trichlorophenyl Formate is a highly reactive and easily accessible crystalline CO surrogate . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It decomposes on heating to produce toxic and corrosive fumes including hydrogen chloride and chlorine .
Synthesis Analysis
2,4,6-Trichlorophenyl Formate can be prepared from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude 2,4,6-Trichlorophenyl Formate with a by-product of triethylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trichlorophenyl Formate is C7H3Cl3O2 . The average mass is 225.456 Da and the monoisotopic mass is 223.919861 Da . The InChI is 1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H .
Chemical Reactions Analysis
2,4,6-Trichlorophenyl Formate is highly reactive. The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl Formate has a density of 1.5±0.1 g/cm3 . Its boiling point is 281.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorophenyl Formate: Applications in Scientific Research
Palladium-Catalyzed Carbonylation: 2,4,6-Trichlorophenyl Formate is used in palladium-catalyzed carbonylation reactions. It serves as a crystalline CO surrogate that reacts with aryl/alkenyl halides and triflates to form carbonyl compounds without the need for external CO gas .
Synthesis of Amides: The compound is instrumental in the synthesis of amides. By introducing a carbonyl group through 2,4,6-Trichlorophenyl Formate, arylcarboxylic acid esters can be converted to carboxylic acid derivatives by treatment with various nucleophiles .
Organic Synthesis: In organic synthesis, 2,4,6-Trichlorophenyl Formate is a useful reagent due to its high reactivity and accessibility. It promotes external-CO-free carbonylation reaction under mild conditions and is a stable crystalline compound .
Formation of Carboxylic Acid Derivatives: This compound facilitates the formation of carboxylic acid derivatives. The process involves palladium-catalyzed carbonylation followed by treatment with nucleophiles to yield various carboxylic acid derivatives .
CO Source for Carbonylation Reactions: As a highly reactive CO source, 2,4,6-Trichlorophenyl Formate enables efficient carbonylation reactions that produce various carbonyl compounds in good to excellent yields without using CO gas .
Antibacterial Applications: There is mention of its potential use in treating bacteremia and/or septicemia due to its properties in organic synthesis, although specific details are not provided in the search results .
Wirkmechanismus
The high utility of 2,4,6-Trichlorophenyl Formate is demonstrated by its role as a highly reactive and easily accessible crystalline CO surrogate . The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
2,4,6-Trichlorophenyl Formate has been used as the organic source of carbon monoxide in the synthesis of pure palladium nanosheets . The generation of CO gas from 2,4,6-Trichlorophenyl Formate is driven by the emission of ammonia from urea . The generated CO gas serves a dual role, first reducing palladium ions into metallic palladium, and then acting as a surface capping agent . Adsorbed CO molecules onto growing Pd nanosheets help stabilize and control the growth, ensuring that it occurs in a 2D anisotropic fashion to enable the formation of flat nanosheets with a specific morphology .
Eigenschaften
IUPAC Name |
(2,4,6-trichlorophenyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDXADDVAYVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl Formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4,6-Trichlorophenyl Formate considered a promising alternative to gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions?
A: 2,4,6-Trichlorophenyl Formate (TCPF) offers several advantages over using gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions. Firstly, TCPF is a stable, crystalline solid [, ], making it significantly easier and safer to handle than gaseous CO, which is toxic and requires specialized equipment. Secondly, TCPF readily decomposes in the presence of a mild base like triethylamine, generating carbon monoxide in situ [, ]. This eliminates the need for external CO sources and simplifies the reaction setup. Lastly, research shows that TCPF exhibits high reactivity even at room temperature, enabling efficient carbonylation under mild conditions and with lower catalyst loadings [, ].
Q2: What makes 2,4,6-Trichlorophenyl Formate particularly effective in Palladium-catalyzed reactions?
A: The high reactivity of TCPF stems from the presence of the three chlorine atoms on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the formate group, making it more susceptible to nucleophilic attack and facilitating the decomposition into CO and 2,4,6-trichlorophenol []. This enhanced reactivity allows for milder reaction conditions and often results in higher yields compared to other CO surrogates [].
Q3: What types of carbonylation reactions can be performed using 2,4,6-Trichlorophenyl Formate?
A: TCPF has proven successful in a variety of Palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids from aryl/alkenyl halides and triflates []. It has also been employed in the preparation of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate, a valuable intermediate in organic synthesis []. The versatility of TCPF makes it a valuable tool for constructing various carbonyl-containing compounds.
Q4: Can you describe the general mechanism of Palladium-catalyzed carbonylation using 2,4,6-Trichlorophenyl Formate?
A4: While specific mechanisms can vary depending on the substrates and reaction conditions, the general mechanism involves the following steps:
Q5: Are there any limitations associated with the use of 2,4,6-Trichlorophenyl Formate in Palladium-catalyzed reactions?
A5: While 2,4,6-Trichlorophenyl Formate presents a valuable alternative to gaseous CO, there are some limitations. One is the generation of 2,4,6-trichlorophenol as a byproduct, which needs to be separated from the desired product. Additionally, the optimal reaction conditions and catalyst systems may need to be determined for each specific substrate, as reactivity and selectivity can be influenced by steric and electronic factors.
Q6: How does the synthesis of Palladium nanosheets using 2,4,6-Trichlorophenyl Formate relate to its catalytic activity?
A: Interestingly, TCPF plays a crucial role in the controlled synthesis of Palladium nanosheets by acting as both a reducing agent and a surface capping agent during the synthesis process []. This method yields Pd nanosheets with unique surface properties, leading to superior catalytic activity for the hydrogen evolution reaction compared to bulk Palladium []. This highlights the diverse applications of TCPF in material science and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



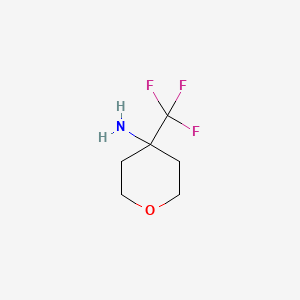
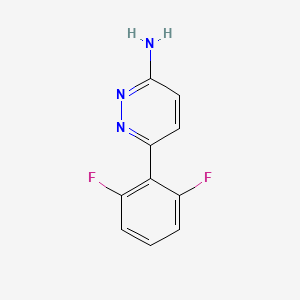

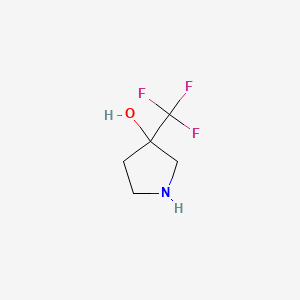

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
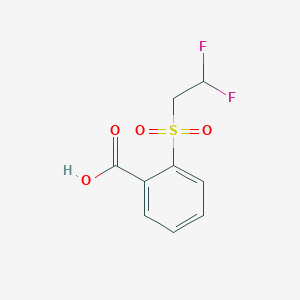

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
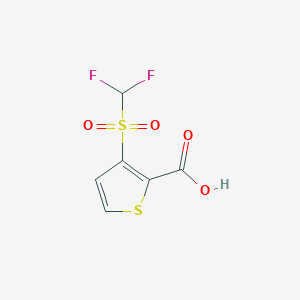
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)